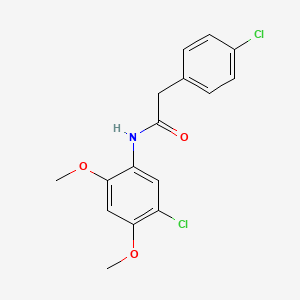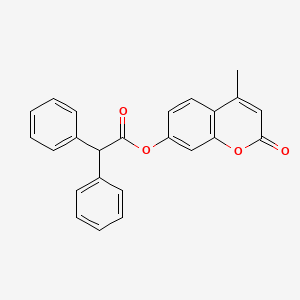
4'-methyl-4-biphenylyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-methyl-4-biphenylyl 4-methoxybenzoate, also known as Eusolex 2292, is a chemical compound that belongs to the family of benzophenone derivatives. It is commonly used as a UV filter in sunscreens and other cosmetic products due to its ability to absorb UV radiation. This compound has gained significant attention in recent years due to its potential application in various scientific research fields, including material science, photophysics, and biochemistry.
Mécanisme D'action
The mechanism of action of 4'-methyl-4-biphenylyl 4-methoxybenzoate involves its ability to absorb UV radiation. This compound absorbs UVB radiation in the range of 280-320 nm and UVA radiation in the range of 320-400 nm. Upon absorption of UV radiation, the compound undergoes a transition from the ground state to the excited state, which results in the dissipation of energy as heat. This process prevents the harmful effects of UV radiation on the skin, including sunburn and skin cancer.
Biochemical and Physiological Effects
Studies have shown that 4'-methyl-4-biphenylyl 4-methoxybenzoate has no significant biochemical or physiological effects on the body when used in cosmetic products. The compound is considered safe for use in sunscreens and other cosmetic products at concentrations up to 10%.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4'-methyl-4-biphenylyl 4-methoxybenzoate is its ability to absorb UV radiation, making it a useful tool in various scientific research fields. However, its limitations include its limited solubility in water and its potential to degrade under certain conditions, such as exposure to light and heat.
Orientations Futures
There are several potential future directions for the use of 4'-methyl-4-biphenylyl 4-methoxybenzoate in scientific research. One potential direction is the development of new materials that incorporate this compound for use in various applications, such as sensors and optoelectronics. Another potential direction is the exploration of its potential as a sensitizer for photodynamic therapy, which could lead to the development of new treatments for cancer. Finally, further research is needed to explore the potential health and environmental effects of this compound, particularly in relation to its use in cosmetic products.
Méthodes De Synthèse
The synthesis of 4'-methyl-4-biphenylyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoyl chloride with 4-methylbiphenyl in the presence of a base such as sodium carbonate. The reaction occurs through an esterification process, resulting in the formation of the desired compound. The purity of the compound can be enhanced through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The unique properties of 4'-methyl-4-biphenylyl 4-methoxybenzoate have made it a popular choice for various scientific research applications. In material science, this compound has been used as a fluorescent probe for studying the properties of polymers and other materials. In photophysics, it has been used as a sensitizer for photodynamic therapy, a treatment that involves the use of light and a photosensitizing agent to destroy cancer cells.
Propriétés
IUPAC Name |
[4-(4-methylphenyl)phenyl] 4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-15-3-5-16(6-4-15)17-7-13-20(14-8-17)24-21(22)18-9-11-19(23-2)12-10-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJQDJUUNZKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methylbiphenyl-4-YL 4-methoxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)


![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)


![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)

![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)
![ethyl 4-({[(3-fluoro-4-methylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783736.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)